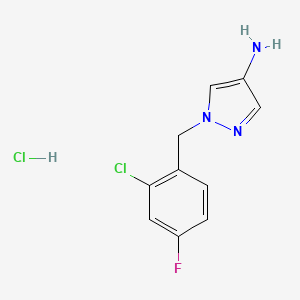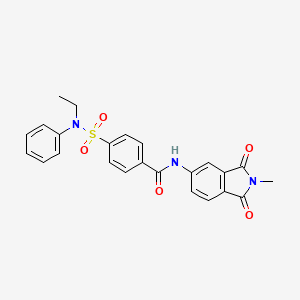![molecular formula C15H18ClN3O2 B2401289 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile CAS No. 923176-59-4](/img/structure/B2401289.png)
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile” is a derivative of a series of compounds synthesized in a study . These compounds were evaluated for their in vitro antimicrobial and anticancer activities .
Synthesis Analysis
The compound was synthesized as part of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives . The chemical structures of these compounds were confirmed by physicochemical and spectral characteristics .Applications De Recherche Scientifique
Antifungal Activity
Compounds related to 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile have been studied for their antifungal properties. For instance, α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, synthesized from similar components, showed significant antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea, exceeding that of the standard antifungal agent carbendazim (Qing Jin et al., 2015).
Synthesis and Physical Properties
Research on related compounds includes the synthesis of pentadentate ligands and their Cu(II) complexes, exploring their physical properties. The process involved compounds similar to this compound, investigating their electrochemical and electron paramagnetic spectral studies, and antiferromagnetic interactions (S. Sujatha et al., 2000).
Lipophilicity and Drug Affinity
The lipophilicity of derivatives, including compounds resembling this compound, was measured to establish a correlation with their affinity for α-adrenoceptors. This research aids in understanding the relationship between chemical structure and biological activity (K. Kulig & B. Malawska, 2009).
Tocolytic Activity
A compound structurally similar to this compound demonstrated significant inhibition of uterine smooth muscle contractions in non-pregnant rats, suggesting potential tocolytic (labor-suppressing) activity (Okunrobo O. Lucky & Owolabi J. Omonkhelin, 2009).
Antihypertensive and Antiarrhythmic Effects
Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, similar to this compound, revealed compounds with notable antiarrhythmic and antihypertensive activities. These effects are linked to their alpha-adrenolytic properties, which are influenced by the presence of specific moieties in their structure (Barbara Malawska et al., 2002).
Mécanisme D'action
Target of Action
Structurally similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their role in numerous disorders .
Mode of Action
Based on the studies of similar compounds, it can be inferred that these compounds might interact with their targets (such as alpha1-adrenergic receptors) and induce changes that could lead to therapeutic effects .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations on structurally similar compounds, have identified promising lead compounds .
Result of Action
Structurally similar compounds have shown significant antimicrobial activity and anticancer potency within the binding pocket .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-21-13-4-2-12(3-5-13)14(11-17)18-6-8-19(9-7-18)15(20)10-16/h2-5,14H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHNOHJTOYYLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCN(CC2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea](/img/structure/B2401206.png)
![1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2401207.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2401208.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401214.png)
![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2401217.png)
![2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2401218.png)
![8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2401220.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)
![5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2401224.png)


![3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide](/img/no-structure.png)